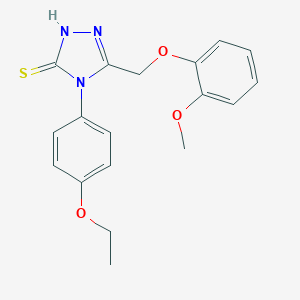

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Descripción

15-ceto Prostaglandina E1 es un metabolito natural de la Prostaglandina E1. Se produce mediante la oxidación enzimática del grupo C15-hidroxi de la Prostaglandina E1. Este compuesto tiene una actividad biológica significativamente reducida en comparación con su compuesto madre, la Prostaglandina E1 .

Propiedades

Número CAS |

107952-08-9 |

|---|---|

Fórmula molecular |

C18H19N3O3S |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |

Clave InChI |

KAPSLFSVTQLWNY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |

SMILES canónico |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |

Otros números CAS |

107952-08-9 |

Sinónimos |

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de 15-ceto Prostaglandina E1 implica la oxidación de la Prostaglandina E1. La enzima 15-hidroxiprostaglandina deshidrogenasa cataliza esta reacción, convirtiendo la Prostaglandina E1 en 15-ceto Prostaglandina E1 .

Métodos de producción industrial: La producción industrial de 15-ceto Prostaglandina E1 generalmente sigue el mismo proceso de oxidación enzimática. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego utilizando técnicas cromatográficas estándar .

Análisis De Reacciones Químicas

Tipos de reacciones: 15-ceto Prostaglandina E1 principalmente se somete a reacciones de reducción. La reducción del doble enlace C13,14 produce 13,14-dihidro-15-ceto Prostaglandina E1 .

Reactivos y condiciones comunes:

Oxidación: Enzima 15-hidroxiprostaglandina deshidrogenasa.

Reducción: Reductasa de carbonilo dependiente de NADPH.

Principales productos:

Producto de reducción: 13,14-dihidro-15-ceto Prostaglandina E1.

Aplicaciones Científicas De Investigación

15-ceto Prostaglandina E1 se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

15-ceto Prostaglandina E1 ejerce sus efectos a través de su interacción con receptores y enzimas específicos. Actúa como un agonista endógeno del receptor activado por proliferador de peroxisomas . La oxidación enzimática de la Prostaglandina E1 a 15-ceto Prostaglandina E1 implica la enzima 15-hidroxiprostaglandina deshidrogenasa .

Compuestos similares:

- Prostaglandina E1

- 13,14-dihidro-15-ceto Prostaglandina E1

- Prostaglandina E2

- 15-ceto Prostaglandina E2

Comparación: 15-ceto Prostaglandina E1 es única debido a su actividad biológica significativamente reducida en comparación con la Prostaglandina E1. Mientras que la Prostaglandina E1 es un potente vasodilatador y tiene varias aplicaciones terapéuticas, 15-ceto Prostaglandina E1 sirve principalmente como un intermedio metabólico con actividad biológica limitada .

Comparación Con Compuestos Similares

- Prostaglandin E1

- 13,14-dihydro-15-keto Prostaglandin E1

- Prostaglandin E2

- 15-keto Prostaglandin E2

Comparison: 15-keto Prostaglandin E1 is unique due to its significantly reduced biological activity compared to Prostaglandin E1. While Prostaglandin E1 is a potent vasodilator and has various therapeutic applications, 15-keto Prostaglandin E1 serves primarily as a metabolic intermediate with limited biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.